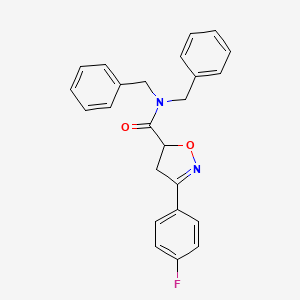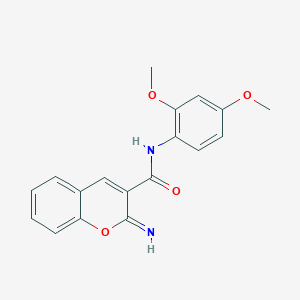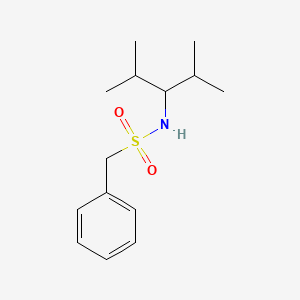![molecular formula C23H24N2OS B4732412 N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4732412.png)
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea
Descripción general
Descripción
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug. DPPU is a urea derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties that make it a potential candidate for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease. This compound has also been shown to have a positive effect on liver and kidney function, as well as on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities, making it readily available for use in research. This compound is also relatively non-toxic and has been shown to have low side effects. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several potential directions for future research on N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea. One area of interest is the development of this compound as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating different diseases. Another area of interest is the development of new synthesis methods for this compound, which could improve its purity and yield. Additionally, research is needed to explore the potential of this compound for use in other applications, such as in the food and cosmetic industries.
Aplicaciones Científicas De Investigación
N-(3,3-diphenylpropyl)-N'-[3-(methylthio)phenyl]urea has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. One area of research that has focused on this compound is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties that make it a potential candidate for the treatment of diseases such as cancer, arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-27-21-14-8-13-20(17-21)25-23(26)24-16-15-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHJFDCMKHYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4732349.png)



![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4732372.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4732376.png)

![N-[3-(4-fluorophenyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4732384.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-beta-alanine](/img/structure/B4732385.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4732401.png)

